molecular formula C19H19N5O5S B14111379 N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide

N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No.: B14111379
M. Wt: 429.5 g/mol
InChI Key: AQUGPEPXFZDHQV-UHFFFAOYSA-N
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Description

N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phthalazinone core, a sulfamoylphenethyl group, and an oxalamide linkage, which collectively contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves multi-step organic reactions. The process may start with the preparation of the phthalazinone core, followed by the introduction of the sulfamoylphenethyl group through nucleophilic substitution reactions. The final step involves the formation of the oxalamide linkage under controlled conditions, such as using oxalyl chloride and appropriate amine derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and rigorous purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone oxides, while reduction could produce phthalazinone alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases, possibly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone derivatives: Compounds with a similar core structure but different substituents.

    Sulfamoylphenethyl derivatives: Molecules featuring the sulfamoylphenethyl group with varying linkages.

    Oxalamide derivatives: Compounds containing the oxalamide linkage but different functional groups.

Uniqueness

N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide is unique due to its combination of the phthalazinone core, sulfamoylphenethyl group, and oxalamide linkage

Properties

Molecular Formula

C19H19N5O5S

Molecular Weight

429.5 g/mol

IUPAC Name

N'-[(4-oxo-3H-phthalazin-1-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide

InChI

InChI=1S/C19H19N5O5S/c20-30(28,29)13-7-5-12(6-8-13)9-10-21-18(26)19(27)22-11-16-14-3-1-2-4-15(14)17(25)24-23-16/h1-8H,9-11H2,(H,21,26)(H,22,27)(H,24,25)(H2,20,28,29)

InChI Key

AQUGPEPXFZDHQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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